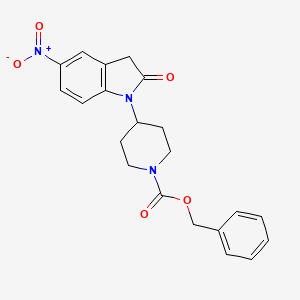

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C21H21N3O5 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

benzyl 4-(5-nitro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H21N3O5/c25-20-13-16-12-18(24(27)28)6-7-19(16)23(20)17-8-10-22(11-9-17)21(26)29-14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |

InChI Key |

JVMFFQWUFDRGEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Nitration of Isatin Derivatives

The 5-nitro-2-oxoindoline scaffold is typically derived from isatin (indole-2,3-dione). Nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions.

- Dissolve isatin (1.0 equiv) in concentrated H₂SO₄ at 0°C.

- Slowly add fuming HNO₃ (1.2 equiv) while maintaining temperature <5°C.

- Stir for 4–6 h, then quench with ice water.

- Filter and recrystallize from ethanol to obtain 5-nitroisatin (yield: 65–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 0–5°C |

| Nitration Agent | HNO₃ (90%)/H₂SO₄ |

| Characterization | ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.45 (d, J=2.1 Hz, 1H, H-4), 7.85 (dd, J=8.5 Hz, 1H, H-6) |

Piperidine Ring Functionalization

Protection and Alkylation of Piperidine

The piperidine ring is often pre-functionalized with a benzyl carboxylate group prior to coupling. A two-step protocol involving carbamate formation is widely employed.

- Boc Protection : Treat piperidine (1.0 equiv) with di-tert-butyl dicarbonate (1.1 equiv) in THF at 25°C for 12 h.

- Benzylation : React Boc-piperidine (1.0 equiv) with benzyl chloroformate (1.2 equiv) in the presence of Et₃N (2.0 equiv) in DCM.

- Deprotect Boc using TFA/DCM (1:1) to yield benzyl piperidine-1-carboxylate (yield: 80–85%).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Reagent | Benzyl chloroformate |

| Solvent | Dichloromethane (DCM) |

| Characterization | IR (KBr): 1695 cm⁻¹ (C=O), ¹³C NMR: δ 154.8 (COO) |

Coupling Strategies for Hybrid Assembly

Nucleophilic Substitution at Piperidine C-4

The critical step involves attaching the 5-nitro-2-oxoindoline to the piperidine ring. A brominated indolinone intermediate facilitates SN2 displacement.

- Synthesize 1-(bromomethyl)-5-nitroindolin-2-one by treating 5-nitroisatin with PBr₃ in anhydrous THF.

- React with benzyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 12 h.

- Purify via flash chromatography (EtOAc/hexane, 1:2) to obtain the target compound (yield: 70–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 80°C |

| Base | K₂CO₃ |

| Characterization | HRMS: m/z 396.1421 [M+H]⁺ (calc. 396.1453) |

Alternative Routes and Optimization

Reductive Amination Approach

For improved regioselectivity, reductive amination between 5-nitro-2-oxoindoline-3-carbaldehyde and benzyl piperidine-4-amine has been explored.

- Condense 5-nitro-2-oxoindoline-3-carbaldehyde (1.0 equiv) with benzyl piperidine-4-amine (1.1 equiv) in MeOH.

- Reduce with NaBH₃CN (1.5 equiv) at 0°C to 25°C.

- Isolate product via recrystallization (MeOH/H₂O) (yield: 60–68%).

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Characterization | ¹H NMR (CDCl₃): δ 4.15 (m, 2H, piperidine H-4), 7.32–7.45 (m, 5H, benzyl) |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | >95 | High regioselectivity | Requires brominated precursor |

| Reductive Amination | 68 | 92 | Mild conditions | Lower yield |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The piperidine ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon

Substitution: Nucleophiles such as amines or thiols

Cyclization: Acidic or basic conditions depending on the desired product

Major Products Formed

Reduction of Nitro Group: Formation of the corresponding amine

Substitution of Benzyl Group: Formation of various substituted derivatives

Cyclization: Formation of fused ring systems

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, it may induce apoptosis in cancer cells by interacting with key proteins involved in the apoptotic pathway .

Comparison with Similar Compounds

Key Differences in Substituents:

- Target Compound : 5-Nitro-2-oxoindolin-1-yl group (electron-withdrawing nitro and ketone functionalities).

- Benzyl 4-[2-(5-Methoxyindol-1-yl)ethyl]piperidine-1-carboxylate (82) : Features a 5-methoxyindole substituent linked via an ethyl group to the piperidine ring. The methoxy group is electron-donating, contrasting with the nitro group in the target compound .

- Benzyl 4-((5-Methylpyridin-2-yl)methyl)piperidine-1-carboxylate : Contains a pyridylmethyl substituent, introducing aromaticity and basicity absent in the target compound .

- Benzyl 4-(3-Hydroxypropyl)piperidine-1-carboxylate : Substituted with a hydroxypropyl chain, emphasizing hydrophilicity compared to the aromatic indole-derived group in the target compound .

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Analytical Data

- 1H NMR Trends :

- HRMS Validation : All analogs in evidence were confirmed via HRMS (e.g., compound 82: [M+H]+ = 393.2178) .

Biological Activity

Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate (CAS Number: 1956341-06-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and a nitro-indolinone moiety, which is critical for its biological activity.

Biological Activity

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the anticancer effects of related indoline derivatives have been attributed to their ability to inhibit cellular proliferation in various cancer cell lines. The MTT assay, a standard method for assessing cell viability, has been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines.

These results suggest that the compound may serve as a lead in the development of new anticancer agents.

2. Enzyme Inhibition

Research into the enzyme inhibition properties of similar piperidine derivatives has shown that they can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring and substituents significantly affect inhibitory potency.

This highlights the potential of this compound in therapeutic applications targeting cognitive decline.

Case Studies

Case Study 1: Anticancer Evaluation

In a study conducted on various indole derivatives, this compound was tested against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's mechanism of action.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.